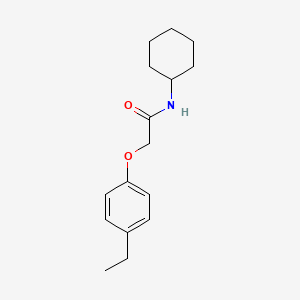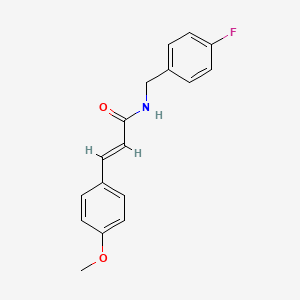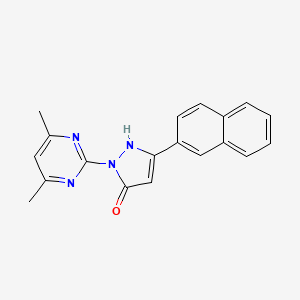
1-(4,6-dimethyl-2-pyrimidinyl)-3-(2-naphthyl)-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,6-dimethyl-2-pyrimidinyl)-3-(2-naphthyl)-1H-pyrazol-5-ol, commonly known as PDP, is a pyrazolone derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Wissenschaftliche Forschungsanwendungen
PDP has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic effects in animal models. PDP has also been investigated for its potential use in the treatment of cancer, as it exhibits cytotoxic effects against various cancer cell lines. Additionally, PDP has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The exact mechanism of action of PDP is not fully understood. However, it is believed to exert its biological effects through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. COX-2 is an enzyme involved in the production of prostaglandins, which are mediators of inflammation, pain, and fever. Inhibition of COX-2 by PDP results in a reduction in prostaglandin production, leading to its anti-inflammatory, analgesic, and antipyretic effects. The modulation of the NF-κB signaling pathway by PDP may also contribute to its anti-inflammatory and anti-cancer effects.
Biochemical and physiological effects:
PDP has been shown to exhibit a range of biochemical and physiological effects. In animal models, PDP has been shown to reduce inflammation, pain, and fever. PDP has also been shown to exhibit cytotoxic effects against various cancer cell lines, including lung, colon, and breast cancer cells. Additionally, PDP has been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
PDP has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. PDP also exhibits a range of biological activities, making it a versatile compound for investigating various biological processes. However, there are also limitations to using PDP in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its molecular targets and pathways. Additionally, the cytotoxic effects of PDP may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on PDP. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to investigate the neuroprotective effects of PDP and its potential use in the treatment of Alzheimer's and Parkinson's. Another area of interest is the development of PDP derivatives with improved efficacy and specificity. Additionally, more research is needed to elucidate the molecular targets and pathways of PDP, which could lead to the development of novel therapeutics for various diseases.
Synthesemethoden
PDP can be synthesized through a multistep process that involves the condensation of 2-naphthol and 4,6-dimethyl-2-chloropyrimidine to form 1-(4,6-dimethyl-2-pyrimidinyl)-3-(2-naphthoxy)propan-2-ol. This intermediate is then reacted with hydrazine hydrate to yield the final product, PDP. The purity of PDP can be enhanced through recrystallization using an appropriate solvent.
Eigenschaften
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-5-naphthalen-2-yl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c1-12-9-13(2)21-19(20-12)23-18(24)11-17(22-23)16-8-7-14-5-3-4-6-15(14)10-16/h3-11,22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMVGUYRSMUENE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=O)C=C(N2)C3=CC4=CC=CC=C4C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl [(6-nitro-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5757188.png)
![3-methyl-2-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5757192.png)

![4-[({[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B5757210.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-3-methoxybenzenecarboximidamide](/img/structure/B5757219.png)
![4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzamide](/img/structure/B5757223.png)
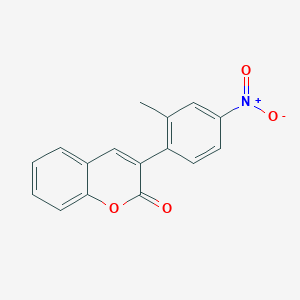

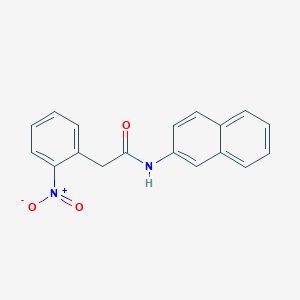
![3-amino-4-{[2-(dimethylamino)ethyl]amino}-2H-chromen-2-one](/img/structure/B5757248.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B5757251.png)
